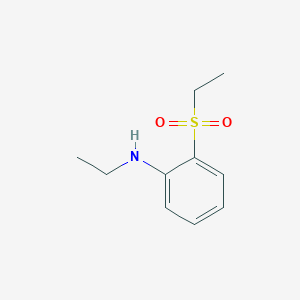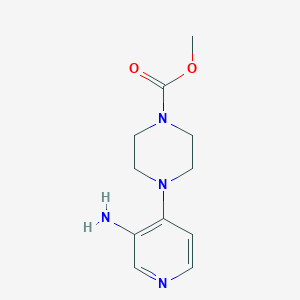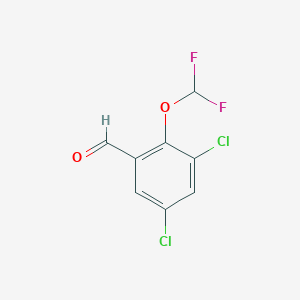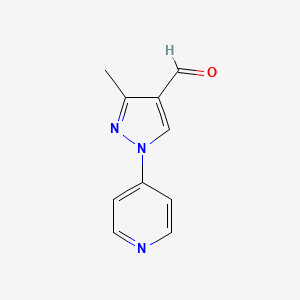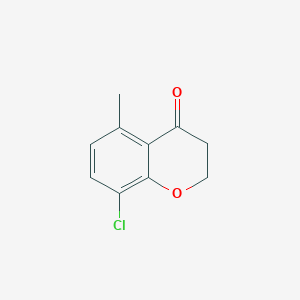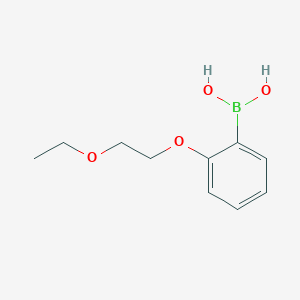
(2-(2-Ethoxyethoxy)phenyl)boronic acid
説明
“(2-(2-Ethoxyethoxy)phenyl)boronic acid” is a type of boronic acid. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . This compound has a molecular formula of C10H15BO4 and a molecular weight of 210.04 g/mol.
Molecular Structure Analysis
Boronic acids, including “(2-(2-Ethoxyethoxy)phenyl)boronic acid”, can exist as a monomer, dimer (anhydride R 2 BOBR 2), or cyclic trimer ([R 2 BOH] 3), in solution or the solid state, depending on the substitution pattern of the R group . The specific molecular structure of “(2-(2-Ethoxyethoxy)phenyl)boronic acid” is not provided in the retrieved papers.科学的研究の応用
Catalysis in Organic Synthesis
(2-(2-Ethoxyethoxy)phenyl)boronic acid: is used as a reagent in various catalytic processes in organic synthesis. It is involved in Rhodium-catalyzed intramolecular amination , Pd-catalyzed direct arylation , and Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles. These reactions are fundamental in the construction of complex organic molecules, which are essential in pharmaceuticals, agrochemicals, and materials science .
Drug Design and Delivery
This compound is considered for new drug designs and drug delivery devices, especially as a boron-carrier suitable for neutron capture therapy . Neutron capture therapy is a type of radiation treatment that targets cancer cells more precisely than traditional methods .
Sensing Applications
Boronic acids, including (2-(2-Ethoxyethoxy)phenyl)boronic acid , have utility in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions can be used in both homogeneous assays and heterogeneous detection systems .
Biosensors Development
The compound’s derivatives are used in the development of electrochemical biosensors for the detection of biomolecules. For instance, its derivatives have been used as electroactive labels in biosensors for detecting glycoproteins, DNA, and lipopolysaccharides (LPSs) .
作用機序
Target of Action
The primary target of the compound (2-(2-Ethoxyethoxy)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(2-(2-Ethoxyethoxy)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by (2-(2-Ethoxyethoxy)phenyl)boronic acid, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the creation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids, in general, are known for their stability and readiness for preparation . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The result of the action of (2-(2-Ethoxyethoxy)phenyl)boronic acid is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, expanding the possibilities for creating new molecules in organic synthesis .
Action Environment
The action of (2-(2-Ethoxyethoxy)phenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and a base . The compound is also generally environmentally benign . .
特性
IUPAC Name |
[2-(2-ethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRUZTFMTDDRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCOCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656066 | |
| Record name | [2-(2-Ethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Ethoxyethoxy)phenyl)boronic acid | |
CAS RN |
279262-56-5 | |
| Record name | [2-(2-Ethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



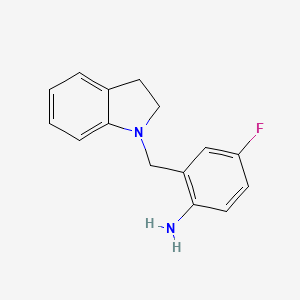
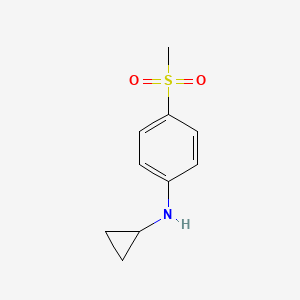
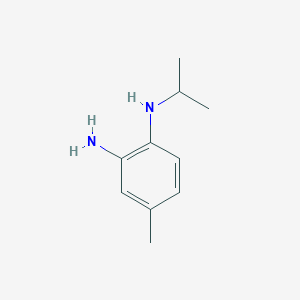
![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)
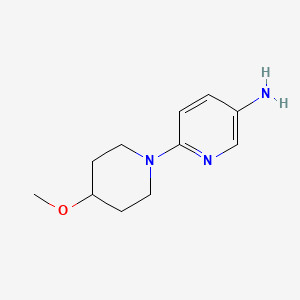
![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)
